8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
Descripción
8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a bicyclic heterocyclic compound derived from the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its versatility in targeting kinases and other enzymes . Unlike the more common pyrido[2,3-d]pyrimidin-7(8H)-ones (which feature a ketone at C7), this compound contains an imine group (=NH) at position 5.
The imine group distinguishes this compound from ketone-containing analogs, altering its hydrogen-bonding capacity and metabolic stability. Cyclopropane rings are known to introduce conformational rigidity, which may improve target engagement by reducing entropy loss upon binding . Piperidine at C4 contributes basicity and solubility, factors critical for pharmacokinetics .
Propiedades
IUPAC Name |
8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-13-7-6-12-14(19-8-2-1-3-9-19)17-10-18-15(12)20(13)11-4-5-11/h6-7,10-11,16H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHDZLWROCCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=N)N3C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Microwave-Assisted Cyclocondensation
A one-pot microwave-assisted method is widely used for efficiency and scalability:
- Reactants : 5-Nitroanthranilic acid derivatives react with cyclopropylamine and DMFDMA (dimethylformamide dimethyl acetal) under microwave irradiation (100°C, 15 min) to form 6-amino-3-cyclopropylquinazolin-4(3H)-one intermediates.
- Key advantage : Atmospheric pressure conditions enable safer scale-up compared to traditional high-pressure methods.
Pyridone-Pyrimidine Fusion
Alternative routes involve fusing preformed pyrimidine and pyridone rings:
- Method : 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles react with guanidine derivatives to yield 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.
- Yield : Typically 65–70% under optimized conditions.
Cyclopropyl Group Introduction at Position 8
The cyclopropyl moiety is introduced early in the synthesis to avoid steric hindrance during later functionalization.
Cyclopropylamine Substitution
Cyclopropanation via Transition Metal Catalysis
- Catalyst : Pd(OAc)₂/Xantphos facilitates cross-coupling between halogenated intermediates and cyclopropane derivatives.
- Conditions : Microwave irradiation at 60°C for 1.5 hours in acetonitrile.
Piperidin-1-yl Substituent at Position 4
The piperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with Piperidine
Buchwald-Hartwig Amination
- Catalyst : Pd(PPh₃)₄ with TBAB (tetrabutylammonium bromide).
- Scope : Tolerates electron-deficient and sterically hindered piperidine derivatives.
- Typical yield : 80–88%.
Formation of the 7-Imine Moiety
The 7-imine is generated via oxidation or condensation reactions.
Oxidation of 7-Oxo Derivatives
Condensation with Ammonia Derivatives
- Method : 7-Keto intermediates react with ammonium acetate in ethanol under reflux.
- Optimization : Microwave-assisted conditions reduce reaction time from 12 hours to 30 minutes.
Optimization and Challenges
Regioselectivity in Cyclization
Purification Techniques
- Chromatography : Silica gel with EtOAc/hexane (3:7) resolves regioisomers.
- Crystallization : Ethanol/water mixtures yield high-purity products (≥98% by HPLC).
Comparative Data of Key Methods
Análisis De Reacciones Químicas
Types of Reactions
8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using different alkylating agents.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl iodides in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at 50°C.
Major Products Formed
Oxidation: Formation of sulfoxides
Reduction: Formation of reduced derivatives
Substitution: Formation of alkylated derivatives
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds structurally related to 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine exhibit potent anticancer properties. For instance, derivatives have been shown to inhibit the growth of human tumor xenografts in vivo, demonstrating effectiveness against various cancer types through modulation of signaling pathways such as the PI3K/AKT/mTOR pathway. These compounds often act as ATP-competitive inhibitors, selectively targeting specific kinases involved in cancer progression .
1.2 Neurological Disorders
The compound has potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preliminary studies suggest that it may modulate pathways involved in neurodegeneration, making it a candidate for further investigation in conditions such as Alzheimer's disease and schizophrenia .
Biochemical Mechanisms
2.1 Kinase Inhibition
The primary mechanism of action for 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves the inhibition of specific kinases. For example, it has been identified as a selective inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and metabolism. The selectivity for PKB over other kinases like PKA enhances its therapeutic potential while minimizing off-target effects .
2.2 Modulation of Signaling Pathways
This compound also influences various signaling pathways critical for cellular function and survival. By modulating these pathways, it can affect cell proliferation, apoptosis, and migration—key processes in cancer metastasis and progression .
Case Studies
3.1 In Vivo Efficacy
In a study involving human tumor xenografts in nude mice, derivatives of this compound demonstrated significant tumor growth inhibition at well-tolerated doses. The results indicated not only the efficacy of the compound but also provided insights into its pharmacokinetic properties, such as absorption and metabolism .
3.2 Neuroprotective Effects
Another case study explored the neuroprotective effects of related compounds on models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
C7 Group Variations :
- Imine vs. Ketone : The imine group in the target compound may enhance hydrogen-bonding interactions with kinase ATP-binding pockets compared to ketones, though this could increase susceptibility to hydrolysis .
- Metabolic Stability : Ketones (e.g., palbociclib) are more metabolically stable, contributing to their clinical success .
C8 Substituent Effects :
- Cyclopropyl vs. Cycloalkyl Groups : Cyclopropyl’s smaller size and rigidity may improve selectivity by avoiding steric clashes in kinase active sites. For example, replacing cyclohexyl (Compound 14) with cyclopentyl in palbociclib improved CDK4/6 selectivity .
- Ethyl vs. Cyclopropyl : Ethyl groups (e.g., in ) increase hydrophobicity but reduce conformational control compared to cyclopropyl.
C4 Substituent Diversity: Piperidin-1-yl vs. Piperidine, while less basic, may reduce off-target interactions .
Synthetic Accessibility :
- Imine derivatives require specialized routes, such as condensation reactions, whereas ketones are typically synthesized via cyclization of β-dicarbonyl intermediates . Microwave-assisted synthesis (e.g., ) has enabled rapid diversification at C4.
Actividad Biológica
The compound 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a member of the pyridopyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.
Chemical Structure and Synthesis
This compound features a complex structure that includes a cyclopropyl group and a piperidine moiety attached to a pyrido[2,3-d]pyrimidine core. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functionalization processes that optimize yield and purity.
Biological Activity Overview
The biological activities of pyridopyrimidine derivatives are diverse, with significant findings related to:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting various cancer cell lines through mechanisms involving tyrosine kinase inhibition, which is crucial for tumor growth and metastasis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Studies indicate that derivatives with piperidine structures exhibit strong AChE inhibitory activity, making them potential candidates for treating neurodegenerative diseases.
- Antimicrobial Properties : Various derivatives have demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating their potential use in treating bacterial infections.
Anticancer Studies
Research has highlighted the effectiveness of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine in targeting specific cancer pathways. For instance:
- Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases, which are implicated in cancer progression .
Enzyme Inhibition
The compound's interaction with enzymes has been extensively studied:
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine | AChE | 3.61 | |
| Other derivatives | Urease | Various |
These results suggest that the compound and its analogs may serve as effective enzyme inhibitors, providing therapeutic avenues for conditions like Alzheimer's disease.
Antimicrobial Activity
In vitro studies have demonstrated the antibacterial efficacy of this compound class:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong | |
| Staphylococcus aureus | Weak to Moderate |
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidines:
- Study by Queener et al. : This research synthesized various pyridopyrimidine derivatives, evaluating their inhibitory effects on cancer-related tyrosine kinases. The study concluded that certain modifications enhanced potency significantly .
- Antimicrobial Screening : An investigation into the antibacterial properties of synthesized derivatives revealed strong activity against specific strains, supporting further development as antimicrobial agents .
Q & A
Q. Q1 (Basic): What are the common synthetic routes for preparing 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine, and what key intermediates are involved?
Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via condensation of substituted pyrimidine intermediates with cyclopropane-containing precursors. For example, nitrile-containing intermediates (e.g., thiopheneacetonitrile) are condensed with aldehyde derivatives under basic conditions (e.g., sodium hydride in 2-ethoxyethanol) to form imine intermediates .
- Step 2 : Functionalization of the piperidine moiety via nucleophilic substitution or coupling reactions. Piperidine derivatives are introduced at the 4-position using reagents like triethylamine in ethanol under reflux .
- Step 3 : Cyclopropyl group installation via alkylation or cyclopropanation reactions. Cyclopropane-containing reagents (e.g., cyclopropylamine) are used to modify the 8-position .
Structural Characterization Challenges
Q. Q2 (Basic): What analytical techniques are critical for confirming the structure and purity of this compound?
Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and piperidinyl protons at δ ~1.4–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ for CHN: 333.1832) .
- HPLC-PDA : Ensures >95% purity by detecting residual solvents or by-products from cyclopropanation reactions .
Advanced Reaction By-Product Analysis
Q. Q3 (Advanced): How can researchers identify and mitigate by-products during the synthesis of the pyrido[2,3-d]pyrimidine core?
Answer : Common by-products arise from:
- Incomplete Cyclopropanation : Unreacted precursors (e.g., 8-methyl analogs) may persist; monitored via LC-MS and addressed by optimizing reaction time/temperature .
- Piperidine Substitution Variants : Competing N-alkylation at alternative positions can occur. Use regioselective catalysts (e.g., Pd-mediated coupling) to favor 4-position substitution .
- Imine Tautomerization : The 7-imine group may tautomerize to 7-one under acidic conditions. Stabilize using anhydrous solvents and inert atmospheres .
Biological Activity Profiling
Q. Q4 (Advanced): What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Answer :
- Kinase Inhibition Assays : Test against MST3/4 kinases (IC determination) using ADP-Glo™ kits, as pyrido[2,3-d]pyrimidines are known kinase inhibitors .
- Cell Viability Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116 or MCF-7) with dose ranges of 0.1–50 µM. Compare to reference inhibitors (e.g., staurosporine) .
- SAR Studies : Modify the cyclopropyl or piperidinyl groups and correlate changes with activity. For example, bulkier substituents at the 8-position often enhance potency .
Computational Modeling for Target Identification
Q. Q5 (Advanced): How can molecular docking guide the design of derivatives with improved selectivity?
Answer :
- Target Selection : Prioritize kinases (e.g., MST3/4) based on structural homology to known pyrido[2,3-d]pyrimidine targets .
- Docking Workflow :
- Prepare ligand structures (e.g., protonation states at pH 7.4) using software like Schrödinger Maestro.
- Generate kinase homology models if crystal structures are unavailable.
- Identify key interactions (e.g., hydrogen bonds with hinge-region residues like Glu95 or hydrophobic contacts with cyclopropyl groups) .
- Validation : Compare docking scores (Glide XP) with experimental IC values to refine models .
Handling Contradictory Bioactivity Data
Q. Q6 (Advanced): How should researchers resolve discrepancies between in vitro and cellular activity data?
Answer :
- Permeability Testing : Use Caco-2 assays to assess cellular uptake. Low permeability may explain reduced cellular efficacy despite high in vitro potency .
- Metabolic Stability : Incubate with liver microsomes (e.g., human or murine) to identify rapid degradation (e.g., imine hydrolysis). Stabilize via prodrug strategies (e.g., acetyl protection) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify unintended kinase interactions that may skew cellular results .
Stability and Storage Recommendations
Q. Q7 (Basic): What storage conditions are optimal for this compound?
Answer :
- Short-Term : Store at –20°C in anhydrous DMSO (10 mM stock) under nitrogen to prevent imine oxidation .
- Long-Term : Lyophilize as a hydrochloride salt and store at –80°C in amber vials. Monitor degradation via quarterly HPLC analysis .
Advanced Spectroscopic Challenges
Q. Q8 (Advanced): How can researchers address overlapping signals in NMR spectra caused by the cyclopropyl and piperidinyl groups?
Answer :
- 2D NMR Techniques : Use HSQC to resolve H-C correlations for crowded regions (e.g., cyclopropyl CH vs. piperidinyl CH) .
- Variable Temperature NMR : Conduct experiments at 25°C and 50°C to sharpen broad peaks caused by conformational exchange in the piperidine ring .
- Isotopic Labeling : Synthesize N-labeled analogs to simplify assignment of pyrimidine nitrogen environments .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
